Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in various fields of chemistry and medicinal research. Pyrazoles are known for their versatile scaffold, which makes them valuable in the synthesis of complex heterocyclic systems. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. For example, its interaction with kinases can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a pyrazole ring.
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different substituents.
Uniqueness
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJOUBOORSGIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647606 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908584-68-9 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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